2-[(4-Phenylphenyl)methyl]oxirane
Description
Structure
3D Structure
Properties
CAS No. |
23703-14-2 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-[(4-phenylphenyl)methyl]oxirane |
InChI |
InChI=1S/C15H14O/c1-2-4-13(5-3-1)14-8-6-12(7-9-14)10-15-11-16-15/h1-9,15H,10-11H2 |
InChI Key |
RDLOKKQTHFQLMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Phenylphenyl Methyl Oxirane and Analogues
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target oxirane is critically dependent on the efficient preparation of suitable precursors. These precursors typically contain a reactive functional group, such as a carbonyl or an alkene, which can be converted into the epoxide ring.
(4-Phenylphenyl)acetaldehyde is a key precursor for synthesizing 2-[(4-phenylphenyl)methyl]oxirane via methods such as the Corey-Chaykovsky reaction. The synthesis of aromatic acetaldehydes can be approached through several established organic chemistry transformations. While specific synthesis routes for (4-phenylphenyl)acetaldehyde are not extensively detailed in readily available literature, analogous syntheses for compounds like (4-methylphenyl)acetaldehyde and (4-chlorophenyl)acetaldehyde provide a template for its preparation. guidechem.com
Common synthetic pathways to aromatic acetaldehydes include:
Oxidation of the corresponding alcohol: 4-Biphenyl ethanol (B145695) can be oxidized using mild oxidizing agents to yield (4-phenylphenyl)acetaldehyde.
Rearrangement of glycols: The pinacol rearrangement of a suitable 1,2-diol, such as 1-(4-phenylphenyl)ethane-1,2-diol, under acidic conditions can produce the target aldehyde. sciencemadness.org
From styrenes: The oxidation of 4-vinylbiphenyl can also lead to the formation of the corresponding acetaldehyde, although this can sometimes yield the epoxide (styrene oxide) directly, depending on the reaction conditions. wikipedia.org
The choice of method depends on the availability of starting materials and the desired scale of the reaction. For instance, the synthesis of related benzaldehydes, such as 4-phenoxybenzaldehyde (B127426), has been documented as a precursor for epoxidation reactions. google.com
To access this compound through various epoxidation methods, the biphenyl (B1667301) scaffold must first be functionalized to introduce a reactive handle, typically a carbon-carbon double bond (alkene) or a carbonyl group.
Synthesis of Allylic Alcohol Precursors: For asymmetric methods like the Sharpless epoxidation, an allylic alcohol is the required precursor. This can be synthesized from a biphenyl derivative. For example, a Grignard reaction between a 4-phenylphenyl magnesium bromide and an α,β-unsaturated aldehyde would yield the desired allylic alcohol scaffold.
Synthesis of Alkene Precursors: The most direct precursor for epoxidation via peracids is the corresponding alkene, 4-allyl-1,1'-biphenyl. This can be prepared through standard cross-coupling reactions or Wittig-type reactions on a suitable biphenyl aldehyde.
Synthesis of Carbonyl Precursors: For reactions involving sulfur ylides (Corey-Chaykovsky reaction), an aldehyde is the necessary precursor. As discussed in the previous section, (4-phenylphenyl)acetaldehyde can be synthesized through various oxidative or rearrangement reactions from other biphenyl derivatives. nrochemistry.comalfa-chemistry.com
These functionalization strategies allow for the introduction of the necessary reactive group onto the biphenyl core, paving the way for the final epoxidation step.
Stereochemical Control in Oxirane Ring Formation
The creation of the three-membered epoxide ring from an alkene precursor offers a prime opportunity to establish new stereocenters. The facial selectivity of the epoxidizing agent's approach to the double bond is paramount in determining the final stereochemistry of the product. Various strategies have been developed to influence this approach, broadly categorized into diastereoselective and enantioselective methods.
Diastereoselective Epoxidation Reactions
Diastereoselective epoxidation aims to selectively form one diastereomer of a product over others. This is often achieved by utilizing the existing stereochemistry within the substrate to direct the approach of the epoxidizing agent. In the context of synthesizing this compound analogues, the precursor would typically be a chiral allylic or homoallylic alcohol containing the 4-phenylphenyl (biphenyl) moiety.
The hydroxyl group of an allylic alcohol can play a crucial directing role in the epoxidation reaction, primarily through hydrogen bonding with the oxidant. researchgate.net For instance, when using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), the reagent can coordinate to the allylic hydroxyl group, leading to the delivery of the oxygen atom to the same face of the double bond as the hydroxyl group, resulting in a syn-epoxide. researchgate.net The stereochemical outcome is influenced by a balance between this hydrogen bonding interaction and steric hindrance. researchgate.net
In systems where a pre-existing stereocenter is present, as would be the case in a chiral allylic alcohol precursor to a this compound analogue, the inherent chirality of the molecule can direct the epoxidation. The relative stereochemistry between the existing stereocenter and the newly formed epoxide ring is dictated by the conformational preferences of the molecule and the steric demands of the substituents. For bulky substituents like the 4-phenylphenyl group, steric hindrance can be a dominant factor, forcing the epoxidizing agent to approach from the less hindered face of the alkene.
Vanadium-based catalysts are also known to be highly effective for the diastereoselective epoxidation of allylic alcohols. researchgate.net These reactions proceed through a transition state where the allylic alcohol is coordinated to the vanadium center, and the peroxide is delivered to the double bond in a directed manner. researchgate.net
The diastereoselectivity of these reactions can be quantified by the diastereomeric ratio (d.r.), which indicates the proportion of the major diastereomer to the minor one. High diastereoselectivity is crucial for obtaining a single, desired stereoisomer.
Table 1: Factors Influencing Diastereoselectivity in Epoxidation
| Factor | Influence on Stereochemical Outcome | Example Reagents/Conditions |
| Hydrogen Bonding | Directs the epoxidizing agent to the syn-face of the allylic alcohol. researchgate.net | m-CPBA, peroxy acids |
| Steric Hindrance | Favors the approach of the epoxidizing agent from the less sterically encumbered face of the alkene. researchgate.net | Bulky substrates, such as those with a 4-phenylphenyl group |
| Metal Catalysis | Coordination of the allylic alcohol to a metal center directs the delivery of the oxygen atom. researchgate.net | Vanadium catalysts, Titanium complexes |
| Substrate Conformation | The preferred conformation of the allylic alcohol in the transition state influences facial selectivity. | Acyclic and cyclic allylic alcohols |
Enantioselective Synthesis via Chiral Catalysis and Kinetic Resolution
While diastereoselective methods are effective when a chiral center is already present, enantioselective synthesis allows for the creation of chiral molecules from achiral starting materials. This is achieved through the use of chiral catalysts that create a chiral environment around the reacting substrate.
Chiral Catalysis:
Several catalytic systems have been developed for the asymmetric epoxidation of alkenes. The Sharpless Asymmetric Epoxidation, for instance, is a powerful method for the enantioselective epoxidation of allylic alcohols using a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET). rsc.org By choosing either (+)-DET or (-)-DET, one can selectively synthesize either enantiomer of the resulting epoxy alcohol with high enantiomeric excess (e.e.).
For analogues of this compound derived from allylic alcohols, the Sharpless epoxidation would be a highly effective strategy to introduce chirality. The bulky 4-phenylphenyl group would likely influence the reaction rate and selectivity, but the fundamental principles of the catalytic cycle would remain the same.
Another important class of catalysts for asymmetric epoxidation are chiral manganese(III)-salen complexes, often referred to as Jacobsen-Katsuki catalysts. These catalysts are particularly effective for the epoxidation of cis-disubstituted and trisubstituted alkenes. mdpi.com The chiral salen ligand creates a well-defined chiral pocket around the manganese active site, which directs the approach of the alkene and leads to high enantioselectivity.
More recently, titanium salalen complexes have been shown to be highly effective for the syn-selective epoxidation of chiral terminal allylic alcohols. researchgate.net This method provides access to syn-epoxy alcohols, which are complementary to the anti-products typically obtained from the Sharpless epoxidation. researchgate.net
Table 2: Chiral Catalysts for Enantioselective Epoxidation
| Catalyst System | Substrate Scope | Typical Stereochemical Outcome |
| Sharpless Asymmetric Epoxidation (Ti(OiPr)₄ / DET) | Allylic alcohols rsc.org | High enantioselectivity, predictable stereochemistry based on DET enantiomer. |
| Jacobsen-Katsuki Epoxidation (Chiral Mn(III)-salen) | cis-Disubstituted and trisubstituted alkenes mdpi.com | High enantioselectivity. |
| Titanium Salalen Complexes | Chiral terminal allylic alcohols researchgate.net | High syn-diastereoselectivity and enantioselectivity. researchgate.net |
Kinetic Resolution:
Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of epoxide synthesis, if a racemic mixture of a chiral allylic alcohol containing the 4-phenylphenyl group were subjected to an enantioselective epoxidation, one enantiomer would react faster to form the corresponding epoxide, leaving the unreacted, slower-reacting enantiomer of the alcohol enriched.
The efficiency of a kinetic resolution is determined by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (kfast / kslow). A high selectivity factor is necessary for a practical separation. Chiral manganese(III)-salen complexes have been successfully employed in the kinetic resolution of aryl-substituted allylic alcohols through enantioselective epoxidation. nih.gov
Chemical Reactivity and Transformation Pathways of 2 4 Phenylphenyl Methyl Oxirane
Nucleophilic Ring-Opening Reactions
The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, providing a reliable method for the formation of 1,2-difunctionalized compounds. researchgate.net The regiochemical and stereochemical outcome of these reactions involving 2-[(4-Phenylphenyl)methyl]oxirane is profoundly influenced by the reaction conditions and the nature of the nucleophile.
Regioselective and Stereospecific Ring-Opening with Heteroatom Nucleophiles
The reaction of this compound with heteroatom nucleophiles such as alcohols, amines, and thiols can proceed via two main pathways, leading to two different regioisomers. The attack can occur at the terminal, less sterically hindered carbon (C1) or at the benzylic carbon (C2).
Under basic or neutral conditions, with strong, unhindered nucleophiles, the reaction typically follows an SN2 mechanism. This involves a backside attack at the less sterically hindered C1 position, leading to the formation of a primary alcohol. This process is generally highly regioselective and stereospecific. nih.gov
Conversely, under acidic conditions, the epoxide oxygen is protonated, making the ring more reactive. The transition state develops significant carbocationic character. The 4-phenylphenyl group can stabilize a positive charge at the adjacent benzylic C2 position. This favors an SN1-like mechanism, where the nucleophile attacks the more substituted C2 carbon, resulting in a secondary alcohol. The stereochemical outcome can be more complex in this case, potentially leading to a mixture of stereoisomers. researchgate.netresearchgate.net
The table below summarizes the expected major products from the reaction of (S)-2-[(4-Phenylphenyl)methyl]oxirane with various heteroatom nucleophiles under different conditions.
Table 1: Regioselective Ring-Opening with Heteroatom Nucleophiles
| Nucleophile | Conditions | Expected Major Product | Mechanism |
|---|---|---|---|
| Methanol (CH₃OH) | Basic (NaOCH₃) | (S)-1-([1,1'-biphenyl]-4-yl)-3-methoxypropan-2-ol | SN2 |
| Methanol (CH₃OH) | Acidic (H₂SO₄) | (R)-1-([1,1'-biphenyl]-4-yl)-2-methoxypropan-1-ol | SN1-like |
| Benzylamine (BnNH₂) | Neutral | (S)-1-([1,1'-biphenyl]-4-yl)-3-(benzylamino)propan-2-ol | SN2 |
| Thiophenol (PhSH) | Basic (NaSPh) | (S)-1-([1,1'-biphenyl]-4-yl)-3-(phenylthio)propan-2-ol | SN2 |
Carbon-Carbon Bond Forming Ring-Opening Reactions
The formation of carbon-carbon bonds via the ring-opening of epoxides is a powerful tool for constructing complex molecular skeletons. For this compound, this can be achieved using a variety of carbon-based nucleophiles.
Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R₂CuLi), are commonly employed. researchgate.net Organocuprates generally exhibit a high preference for SN2-type attack at the least substituted carbon of the epoxide, even with sterically hindered substrates. Grignard reagents can be less selective, and the regioselectivity can be influenced by the presence of coordinating salts. researchgate.net
Soft carbon nucleophiles, such as enolates and cyanides, can also be used to open the epoxide ring, typically under conditions that favor an SN2 pathway. researchgate.net These reactions provide access to γ-hydroxy ketones, γ-hydroxy nitriles, and other valuable synthetic intermediates.
Table 2: Carbon-Carbon Bond Forming Ring-Opening Reactions
| Nucleophile | Reagent Type | Expected Major Product |
|---|---|---|
| Methylmagnesium bromide | Grignard Reagent | 1-([1,1'-biphenyl]-4-yl)pentan-2-ol |
| Lithium diphenylcuprate | Organocuprate | 1,3-di([1,1'-biphenyl]-4-yl)propan-2-ol |
| Acetone Enolate | Enolate | 1-([1,1'-biphenyl]-4-yl)-5-hydroxypentan-2-one |
| Sodium Cyanide | Cyanide | 4-([1,1'-biphenyl]-4-yl)-3-hydroxybutanenitrile |
Mechanistic Investigations of Ring-Opening Processes
The mechanism of nucleophilic ring-opening of this compound lies on a continuum between a pure SN2 and a pure SN1 pathway. The specific pathway is dictated by the stability of the potential carbocationic intermediate, the strength of the nucleophile, and the reaction solvent and catalyst. researchgate.net
SN2 Pathway : Characterized by a backside attack of the nucleophile, leading to inversion of configuration at the stereocenter. This pathway is favored by strong, non-bulky nucleophiles and basic or neutral conditions. The attack occurs preferentially at the sterically less encumbered C1 carbon.
SN1-like Pathway : In the presence of acid catalysts, the epoxide oxygen is protonated, weakening the C-O bonds. The transition state has significant positive charge development. The biphenylmethyl group provides substantial resonance stabilization to a carbocation at the C2 position. This stabilization promotes nucleophilic attack at this more substituted carbon. While a full carbocation might not form, the "SN1-like" nature of the transition state dictates the regioselectivity. researchgate.net
The choice between these pathways can be finely tuned, allowing for the selective synthesis of desired regioisomers, a crucial aspect in multi-step organic synthesis.
Acid-Catalyzed Rearrangements and Cyclizations
In the presence of Brønsted or Lewis acids, this compound can undergo skeletal rearrangements or intramolecular cyclization reactions. nih.gov These transformations are often initiated by the formation of a transient carbocationic species at the benzylic C2 position.
One plausible rearrangement is a pinacol-type reaction, where a hydride shift from C1 to C2 would lead to the formation of 2-([1,1'-biphenyl]-4-yl)propanal.
Furthermore, the biphenyl (B1667301) moiety presents an opportunity for intramolecular cyclization. An acid-catalyzed intramolecular Friedel-Crafts-type reaction could occur, where the activated epoxide acts as an electrophile and attacks the adjacent phenyl ring. This could potentially lead to the formation of fused polycyclic systems, such as substituted fluorene (B118485) derivatives. Similar acid-catalyzed cyclizations of biphenyl systems are well-documented. chemrxiv.orgresearchgate.net The specific outcome would depend on the acid catalyst used and the reaction conditions. For example, strong acids like polyphosphoric acid are often used to promote such cyclizations. researchgate.net
Polymerization Studies and Integration into Polymeric Scaffolds
Oxiranes are important monomers for the synthesis of polyethers via ring-opening polymerization (ROP). This compound can potentially serve as a monomer to create polymers with unique properties. The polymerization can proceed through either an anionic or a cationic mechanism. ontosight.aiontosight.ai
Given the stability of the benzylic carbocation that can form upon ring-opening, cationic ROP is a likely pathway for this monomer. rsc.org Initiators such as boron trifluoride etherate (BF₃·OEt₂) could be employed. The resulting polymer would be a polyether with bulky and rigid 4-phenylphenylmethyl side chains.
Such polymers are expected to exhibit distinct physical and chemical properties:
Hydrophobicity : The large, nonpolar biphenyl groups would render the polymer highly hydrophobic.
Optical Properties : The biphenyl chromophores might impart specific fluorescence or other optical properties to the material.
These characteristics could make polymers derived from this compound suitable for applications in specialty coatings, high-performance engineering plastics, or advanced optical materials. Mechanistic studies on the ROP of similar functional epoxides help in understanding and controlling the polymerization process to achieve desired molecular weights and polymer properties. nih.govuconn.edu
Anionic and Cationic Ring-Opening Polymerization of Oxirane Derivatives
The polymerization of oxiranes can proceed through either anionic or cationic ring-opening mechanisms, leading to the formation of polyethers. core.ac.uk The choice of polymerization method has a profound impact on the structure and properties of the final polymer.
Anionic Ring-Opening Polymerization (AROP):
Anionic ring-opening polymerization is typically initiated by strong nucleophiles, such as alkali metal hydroxides, alkoxides, or organometallic compounds. The polymerization of monosubstituted oxiranes generally proceeds via a nucleophilic attack on the less substituted carbon atom of the oxirane ring, leading to a "living" polymerization process under controlled conditions. This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.
Cationic Ring-Opening Polymerization (CROP):
Cationic ring-opening polymerization is initiated by electrophilic species, such as protonic acids or Lewis acids. The mechanism involves the formation of a tertiary oxonium ion, which is then attacked by the monomer. CROP of substituted oxiranes can be more complex than AROP, often leading to side reactions such as chain transfer and termination, which can result in polymers with broader molecular weight distributions.
The following table summarizes the general characteristics of anionic and cationic ring-opening polymerization of substituted oxiranes, providing a basis for understanding the potential behavior of this compound.
| Polymerization Type | Initiators | General Characteristics | Potential Considerations for this compound |
| Anionic (AROP) | Strong nucleophiles (e.g., alkoxides, organometallics) | "Living" polymerization, well-defined polymers, attack on the less substituted carbon. | Steric hindrance from the (4-phenylphenyl)methyl group may affect polymerization rate and controllability. |
| Cationic (CROP) | Protonic acids, Lewis acids | Formation of oxonium ions, potential for side reactions, sensitive to monomer structure. | The bulky aromatic substituent may influence the stability of the propagating cation and the polymer's conformation. |
Copolymerization Strategies for Functional Materials
Copolymerization is a powerful strategy to tailor the properties of polymers and develop functional materials. By incorporating different monomer units into the polymer chain, it is possible to control characteristics such as solubility, thermal stability, and mechanical properties. ontosight.ai For a monomer like this compound, copolymerization can be employed to create materials with novel optical, electronic, or self-assembly properties.
Block Copolymers:
The synthesis of block copolymers, where long sequences of one monomer are followed by sequences of another, is a key strategy for creating self-assembling materials. nih.gov A potential approach for this compound could involve sequential monomer addition in a living polymerization process. For example, a living anionic polymerization could be initiated for a first monomer, and after its complete consumption, this compound could be added to grow a second block. This could lead to the formation of amphiphilic block copolymers if a hydrophilic monomer is used in conjunction with the hydrophobic this compound, which could then self-assemble into micelles or other nanostructures in solution.
Random and Alternating Copolymers:
Random or alternating copolymers can be synthesized by polymerizing a mixture of monomers. The resulting polymer properties would be an average of the properties of the individual homopolymers, depending on the composition and distribution of the monomer units in the chain. The reactivity ratios of the comonomers would determine the final copolymer structure. Given the bulky nature of this compound, its incorporation into a copolymer chain could be used to modify the rigidity and thermal properties of the resulting material.
Graft Copolymers:
Grafting involves attaching polymer chains as side chains to a main polymer backbone. This can be achieved by "grafting from," "grafting through," or "grafting to" methods. For instance, a polymer with reactive sites along its backbone could be used to initiate the polymerization of this compound, leading to a graft copolymer. This approach allows for the combination of different polymer properties in a single molecule, which can be advantageous for applications in coatings, adhesives, and composites. ontosight.aiontosight.ai
The table below outlines potential copolymerization strategies for this compound and the potential functional materials that could be derived.
| Copolymerization Strategy | Description | Potential Functional Materials |
| Block Copolymerization | Sequential polymerization of different monomers. | Amphiphilic block copolymers for self-assembly, nanostructured materials. |
| Random/Alternating Copolymerization | Simultaneous polymerization of a monomer mixture. | Materials with tunable thermal and mechanical properties. |
| Graft Copolymerization | Attaching polymer chains as side chains to a main backbone. | Compatibilizers for polymer blends, surface modifiers, advanced composites. |
While specific experimental data on the copolymerization of this compound is scarce, the general principles of polymer chemistry provide a strong framework for the design and synthesis of functional materials based on this monomer. The unique biphenyl-containing side group offers opportunities for creating polymers with interesting liquid crystalline, photophysical, or high-performance thermal properties.
Advanced Structural and Mechanistic Investigations of 2 4 Phenylphenyl Methyl Oxirane and Derivatives
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of 2-[(4-Phenylphenyl)methyl]oxirane is a key determinant of its reactivity. This flexibility arises primarily from the rotation around the single bonds connecting the biphenyl (B1667301) rings and the bond linking the phenylphenyl moiety to the oxirane ring.
Conformational analysis seeks to identify the most stable three-dimensional arrangements (conformers) of the molecule. For biaryl systems, the dihedral angle between the two phenyl rings is of particular importance. Studies on structurally related (p-phenylphenyl)ethanolamine derivatives have shown that the preferred conformation for interaction with biological macromolecules often involves a specific, planar, or near-planar arrangement of the biphenyl system. nih.gov Forcing the biphenyl unit into a planar conformation, as seen in fluorene (B118485) derivatives, can significantly enhance binding affinity to enzyme active sites, highlighting that specific rotational conformations are crucial for molecular recognition. nih.gov
Molecular dynamics (MD) simulations provide a powerful computational lens to observe the dynamic behavior of molecules over time. nih.gov These simulations model the movements of atoms and can reveal the transitions between different conformational states, the flexibility of molecular chains, and the influence of the surrounding environment. nih.govmpg.de For complex systems, MD can illuminate functional motions and structural transitions that are difficult to capture with static experimental methods alone. nih.govnih.gov In the context of this compound, MD simulations can map the energy landscape associated with the rotation of the biphenyl group and the orientation of the epoxide side-chain, predicting the most populated conformational states.
Table 1: Key Torsional Angles in Conformational Analysis of Biphenyl Alkyl Oxiranes This table presents a generalized representation of the critical angles that would be investigated in a typical conformational study of this compound class.
| Parameter | Description | Typical Range of Interest |
|---|---|---|
| Φ1 (C-C-C-C) | Dihedral angle between the two phenyl rings of the biphenyl group. | 0° to 90° |
| Φ2 (C-C-CH₂-C) | Dihedral angle defining the orientation of the methyl-oxirane substituent relative to the phenyl ring. | -180° to 180° |
Spectroscopic Analysis for Mechanistic Elucidation (e.g., Isotopic Labeling Studies, In-situ Spectroscopy)
To move beyond static structures and understand how reactions occur, spectroscopic techniques are indispensable. They allow researchers to follow the transformation of reactants into products, often identifying short-lived intermediates that are crucial to the reaction mechanism.
Isotopic labeling is a particularly powerful method for elucidating reaction pathways. By replacing an atom with its heavier isotope (e.g., ¹H with ²H, or ¹⁶O with ¹⁸O), its fate during the reaction can be traced. Detailed studies on the ring-opening of epoxides have utilized this approach to great effect. researchgate.net For instance, in enzymatic or chemical ring-opening reactions, performing the reaction in heavy water (²H₂O) can determine the source of a proton in the final product. researchgate.net Similarly, using molecular oxygen labeled with ¹⁸O₂ can help establish whether an oxygen atom in the product originates from the solvent or an oxidant. researchgate.net The incorporation and position of these labels are typically detected using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netmdpi.com
In-situ spectroscopy involves monitoring the reaction mixture directly as the reaction proceeds. This allows for the detection of transient species that might otherwise be missed. Techniques like in-situ NMR or infrared (IR) spectroscopy can provide real-time data on the consumption of reactants and the formation of both intermediates and final products, offering a detailed movie of the chemical transformation.
Table 2: Example of Isotopic Labeling in Epoxide Ring-Opening Studies Based on findings from mechanistic studies on related epoxides. researchgate.net
| Experiment | Isotope Used | Analytical Method | Mechanistic Question Addressed | Finding |
|---|---|---|---|---|
| Ring Opening in Labeled Solvent | ²H₂O | ¹H NMR Spectroscopy | What is the origin of the proton in the resulting hydroxyl group? | Deuterium incorporation observed at a specific carbon, confirming the solvent as the proton source. researchgate.net |
X-ray Crystallography Studies of Complex Epoxide Derivatives
Crystallographic studies on complex molecules containing epoxide or biphenyl moieties reveal critical structural details. For example, the crystal structures of metal-salen complexes containing epoxide functionalities have been elucidated, showing how the epoxide can coordinate within a larger supramolecular assembly. mdpi.com Similarly, structures of other complex heterocyclic systems reveal how non-covalent interactions, such as hydrogen bonds and van der Waals forces, dictate the molecular packing in the crystal lattice. mdpi.com
This information is crucial for validating computational models and understanding intermolecular interactions that can influence reactivity in the condensed phase. The data from these crystal structures, such as the precise bond lengths within a strained oxirane ring or the observed dihedral angle in a biphenyl group, serve as a ground truth for theoretical calculations. acs.org
Table 3: Representative Crystallographic Data from a Complex Boron-Chelated Derivative Containing a Phenyl Group Data extracted from a related complex structure to illustrate the precision of X-ray crystallography. acs.org
| Parameter | Bond/Angle | Measured Value |
|---|---|---|
| Bond Length | B-O | 1.46 - 1.49 Å |
| Bond Length | B-N | 1.58 - 1.59 Å |
| Bond Length | N-N | 1.40 - 1.41 Å |
| Bond Angle | O-B-N | 109.2° - 118.8° |
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry, particularly using Density Functional Theory (DFT), allows for the detailed exploration of reaction mechanisms that are often too fast or complex to be fully captured by experimental means alone. rsc.org This approach involves mapping the potential energy surface of a reaction, which describes the energy of the system as the geometry changes from reactants to products.
A key goal is to locate the transition state—the highest energy point along the reaction pathway. The structure and energy of the transition state determine the kinetic feasibility and rate of a reaction. ic.ac.uk For the ring-opening of epoxides, modeling can distinguish between different possible mechanisms, such as the Sₙ1-like and Sₙ2-like pathways. openstax.orglibretexts.org The regioselectivity of the reaction—whether a nucleophile attacks the more or less substituted carbon of the epoxide—can be explained by analyzing the stability of the respective transition states. researchgate.net
Quantum chemical analyses have revealed the interplay of factors controlling this selectivity. researchgate.net Under basic conditions, steric repulsion between the nucleophile and the epoxide often governs the outcome, favoring attack at the less hindered carbon. researchgate.net Under acidic conditions, the epoxide oxygen is first protonated. masterorganicchemistry.com This elongates and weakens one of the C-O bonds, pre-distorting the substrate for an attack that often occurs at the more substituted carbon, which can better stabilize a partial positive charge in the transition state. libretexts.orgresearchgate.net Modeling provides quantitative data, such as activation energy barriers, that rationalize these experimentally observed textbook rules. ic.ac.ukresearchgate.net
Table 4: Theoretical Analysis of Epoxide Ring-Opening Reactions This table presents generalized concepts from computational studies on non-symmetrical epoxides. ic.ac.ukresearchgate.net
| Reaction Condition | Proposed Mechanism | Key Feature of Transition State | Calculated Activation Barrier (Relative) | Predicted Regioselectivity |
|---|---|---|---|---|
| Basic (e.g., OH⁻) | Sₙ2-like | Nucleophilic attack on a neutral epoxide. | Higher | Attack at the sterically least hindered carbon. researchgate.net |
Computational and Theoretical Chemistry of 2 4 Phenylphenyl Methyl Oxirane
Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.
Detailed Research Findings: For 2-[(4-Phenylphenyl)methyl]oxirane, a DFT study would typically begin with geometry optimization, for instance, at the B3LYP/6-311G(d,p) level of theory, to find the lowest energy conformation of the molecule. researchgate.net From this optimized structure, a wealth of information can be derived. Key areas of investigation include the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. aimspress.comphyschemres.org A smaller gap suggests the molecule is more polarizable and reactive. nih.gov For biphenyl-based structures, the HOMO and LUMO are often distributed across the aromatic rings. researchgate.net
Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map identifies electron-rich regions (nucleophilic sites), typically colored red, and electron-poor regions (electrophilic sites), colored blue. For this oxirane, the oxygen atom would be an electron-rich, nucleophilic center, while the hydrogen atoms of the phenyl rings would be electron-poor. ajchem-a.com This information is crucial for predicting how the molecule will interact with other reagents and biological macromolecules. researchgate.net
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability; related to ionization potential. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and kinetic stability. nih.gov |
| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule. |
Prediction of Spectroscopic Properties for Structural Assignment and Mechanistic Insight
Computational methods are invaluable for predicting spectroscopic data, which serves as a powerful tool for confirming molecular structures and interpreting experimental spectra.
Detailed Research Findings: DFT calculations can accurately predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. ajchem-a.com Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies can be compared with experimental FT-IR data to assign specific vibrational modes, such as C-H stretches in the aromatic rings, C-O-C stretches of the oxirane ring, and the characteristic vibrations of the biphenyl (B1667301) system. ajchem-a.com
For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach to calculate the isotropic shielding values of nuclei like ¹H and ¹³C. nih.gov These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. youtube.com This process allows for a direct comparison between the computed and experimental NMR spectra, aiding in the unambiguous assignment of every proton and carbon atom in the molecule, a task that can be challenging for complex structures based on experimental data alone. youtube.com The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. youtube.com
| Carbon Atom | Hypothetical Experimental δ (ppm) | DFT/GIAO Predicted δ (ppm) | Assignment |
|---|---|---|---|
| C1' | 140.8 | 141.2 | Biphenyl C-C link (ipso-carbon) |
| C4' | 140.1 | 140.5 | Biphenyl C-C link (ipso-carbon) |
| C-α (Oxirane) | 52.5 | 52.9 | Substituted oxirane carbon |
| C-β (Oxirane) | 47.0 | 47.3 | Unsubstituted oxirane carbon |
| Methylene (B1212753) (-CH₂) | 36.1 | 36.5 | Carbon linking biphenyl and oxirane |
Molecular Docking and Ligand-Protein Interaction Predictions (for in vitro biological studies)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.gov
Detailed Research Findings: For this compound, a docking study would involve selecting a biologically relevant protein target. Given the biphenyl scaffold, a potential target could be an enzyme or receptor known to bind biphenyl-containing molecules, such as the immuno-inhibitory protein Programmed Cell Death-Ligand 1 (PD-L1). nih.gov The process involves preparing the 3D structures of both the ligand (the oxirane) and the protein. The docking algorithm then samples a large number of possible conformations of the ligand within the protein's binding site, calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov
The analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov For instance, the biphenyl group could form hydrophobic and π-π interactions within a hydrophobic pocket of the receptor, while the oxirane's oxygen atom could act as a hydrogen bond acceptor. nih.govnih.gov These predictions provide a rational basis for a compound's observed biological activity and can guide the design of new analogues with improved potency.
| Parameter | Value/Description | Interpretation |
|---|---|---|
| Binding Affinity (Score) | -7.5 kcal/mol | A negative value indicates a favorable binding interaction. |
| Interacting Residues | Tyr56, Met115, Ala121 | Key amino acids in the binding pocket involved in the interaction. nih.gov |
| Key Interactions | Hydrophobic interactions with the biphenyl rings. | The primary driving force for binding in a hydrophobic pocket. nih.gov |
| Hydrogen Bonds | Oxirane oxygen with a backbone NH group. | A specific, directional interaction that contributes to binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Studies (for in vitro activity)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.gov
Detailed Research Findings: A QSAR study for this compound would involve synthesizing and testing a series of related analogues with variations in the biphenyl substitution or the oxirane moiety. The biological activity, such as the half-maximal inhibitory concentration (IC₅₀), is the dependent variable in the model. The independent variables are molecular descriptors calculated for each compound. mdpi.com These descriptors quantify various aspects of the molecule's physicochemical properties.
Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, volume). Quantum chemical descriptors derived from DFT, such as HOMO/LUMO energies and dipole moment, are also frequently used. mdpi.com Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms, a mathematical equation is developed that relates the descriptors to the activity. mdpi.comyoutube.com A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and providing insights into the structural features that enhance or diminish activity. researchgate.net
| Descriptor Class | Example Descriptor | Property Represented |
|---|---|---|
| Physicochemical | LogP | Lipophilicity/hydrophobicity. |
| Topological | Topological Polar Surface Area (TPSA) | Molecular polarity and hydrogen bonding capacity. |
| Electronic (from DFT) | HOMO Energy | Electron-donating ability. |
| Steric/3D | Molecular Volume | Size and shape of the molecule. |
| Constitutional | Number of Rotatable Bonds | Molecular flexibility. |
Predictive Modeling of Synthetic Outcomes and Stereoselectivity
Computational chemistry can be a powerful tool for predicting the outcomes of chemical reactions, including their feasibility, reaction rates, and selectivity.
Detailed Research Findings: For this compound, a key reaction is the nucleophilic ring-opening of the epoxide. This reaction can proceed via two main pathways, with the nucleophile attacking either the more substituted or the less substituted carbon of the oxirane ring. youtube.com The regioselectivity of this reaction is highly dependent on the reaction conditions (acidic vs. basic) and the nature of the nucleophile. youtube.comcdnsciencepub.com
Theoretical models, primarily using DFT, can elucidate the reaction mechanism by locating the transition state (TS) structures for both possible pathways. osti.gov By calculating the activation energy (the energy difference between the reactants and the transition state) for each path, chemists can predict which product will be favored. For example, under basic or neutral conditions, an Sₙ2-like mechanism is expected, where the nucleophile attacks the less sterically hindered carbon. youtube.comresearchgate.net Computational modeling can quantify this preference by showing a lower activation barrier for this pathway.
Furthermore, computational models can predict the stereoselectivity of the synthesis of the oxirane itself. If this compound were synthesized via the epoxidation of 4-phenyl-1-butene, computational analysis of the transition states for the delivery of the oxygen atom to either face of the double bond could predict the enantiomeric or diastereomeric excess of the product. These predictive capabilities allow for the rational design of synthetic routes to obtain desired products with high selectivity.
Biological and Biochemical Interactions of 2 4 Phenylphenyl Methyl Oxirane Derivatives
In Vitro Enzyme Inhibition Studies
The oxirane moiety is a key functional group known for its ability to covalently modify proteins, making derivatives of 2-[(4-Phenylphenyl)methyl]oxirane candidates for enzyme inhibitors. fiveable.mekhanacademy.orgfiveable.me This covalent modification can lead to irreversible inhibition, a desirable trait for certain therapeutic applications. khanacademy.orglibretexts.org
Computational studies have provided significant insight into the inhibitory mechanisms of oxirane-containing compounds. A notable investigation focused on an analogue of this compound as an inhibitor of matrix metalloproteinase 2 (MMP2), an enzyme implicated in cancer metastasis. nih.gov The proposed inhibition mechanism involves a C-H deprotonation step that occurs concurrently with the opening of the three-membered oxirane ring. nih.gov
This process is initiated by a nucleophilic attack from a residue within the enzyme's active site on one of the epoxide carbons. Combined quantum mechanics and molecular mechanics (QM/MM) calculations revealed that this reaction leads to the formation of a covalent bond between the inhibitor and the enzyme. nih.gov Following the ring-opening, the resulting alkoxide is thermodynamically favored to be protonated by a water molecule present in the active site. nih.gov This two-step process—covalent adduction followed by protonation—results in the stable and irreversible inhibition of the enzyme. The entire modification process is orchestrated by the specific microenvironment of the enzyme's active site, which positions the inhibitor for optimal reaction. libretexts.orgnih.gov
The specific chemical nature of the reactive group is critical to inhibitory potency, a key aspect of structure-activity relationships (SAR). In the computational study of MMP2 inhibition, the performance of the oxirane analogue was compared directly with its thiirane (B1199164) counterpart, (4-phenoxyphenylsulfonyl)methylthiirane (SB-3CT). nih.gov
The findings demonstrated that the thiirane derivative had a lower reaction barrier and a more exothermic ring-opening reaction, suggesting it is a more potent inhibitor in this specific context. nih.gov Such comparative studies are crucial for optimizing lead compounds. Molecular docking and dynamics simulations are instrumental in rationalizing these findings by mapping the precise interactions within the binding pocket. nih.govnih.govnih.gov These models can reveal key hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues like Glutamate, Arginine, and Threonine, which stabilize the inhibitor-enzyme complex and facilitate the covalent reaction. nih.govnih.gov
Table 1: Comparative Energetics of MMP2 Inhibition
This table presents computational data comparing the reaction barrier and ring-opening reaction energy for the oxirane analogue and its thiirane counterpart (SB-3CT) in the active site of MMP2. nih.gov
| Inhibitor | Reaction Barrier (kcal/mol) | Ring-Opening Reaction Energy (kcal/mol) |
|---|---|---|
| Oxirane Analogue | 1.6 kcal/mol higher than SB-3CT | 8.0 kcal/mol less exothermic than SB-3CT |
| SB-3CT (Thiirane Analogue) | Baseline | Baseline |
Receptor Binding Profiling and Ligand Discovery in Model Systems
While specific receptor binding profiles for this compound derivatives are not extensively documented, the methodologies for such investigations are well-established. Ligand discovery and profiling are often driven by computational screening and molecular docking simulations against panels of known receptors. nih.govmdpi.com
These in silico techniques predict the binding affinity and orientation of a ligand within a receptor's binding site. For instance, studies on other heterocyclic compounds use docking algorithms to identify crucial interactions, such as hydrogen bonds with residues like Threonine and Glutamine, that are essential for potent and selective binding. mdpi.com The biphenyl (B1667301) core of the this compound structure is particularly amenable to forming favorable interactions within hydrophobic pockets of receptor sites. These computational predictions guide the synthesis and subsequent in vitro testing of the most promising derivatives to confirm their binding profiles and functional activity.
Cell-Based Assays for Modulatory Effects on Cellular Pathways
The ultimate biological effect of a compound is determined in a cellular context, where it must cross membranes and interact with its target amidst complex signaling networks. Cell-based assays are therefore essential for evaluating the potential of this compound derivatives.
Derivatives containing reactive epoxide or complex phenyl structures have demonstrated significant effects on fundamental cellular processes like apoptosis (programmed cell death) and proliferation. mdpi.comnih.gov Several studies have shown that related compounds can induce apoptosis in cancer cell lines, a highly sought-after characteristic for anti-cancer agents. nih.govnih.govresearchgate.net
For example, novel epoxide derivatives of soloxolone methyl were found to trigger mitochondrial-mediated apoptosis in B16 melanoma cells, confirmed by a significant increase in the activity of executioner caspases-3 and -7. mdpi.com Similarly, a novel p-terphenyl (B122091) derivative was shown to arrest the cell cycle in the G2/M phase in MDA-MB-435 cells before inducing apoptosis through the inhibition of topoisomerase enzymes. nih.gov These findings highlight that derivatives with complex aromatic structures can interfere with critical cellular machinery, leading to cell death or the cessation of proliferation. nih.gov
Table 2: Effects of Phenyl and Epoxide Derivatives on Cellular Processes
This table summarizes the observed effects of various derivatives on different cancer cell lines, as reported in the literature.
| Compound Class/Derivative | Cell Line | Observed Effect | Mechanism | Source |
|---|---|---|---|---|
| Novel Soloxolone Methyl Epoxides (αO-SM, βO-SM) | B16 Melanoma | Induction of apoptosis | Increased caspase-3/-7 activity, mitochondrial pathway | mdpi.com |
| p-Terphenyl Derivative (Compound 1) | MDA-MB-435 | G2/M phase cell cycle arrest and apoptosis | Inhibition of Topoisomerase I and IIα | nih.gov |
| Purine Derivatives (e.g., PP17) | MCF-7 Breast Cancer | Induction of apoptosis | G2/M phase arrest | researchgate.net |
| 7-methyl-5-phenyl-pyrazolo[4,3-e]...[...]triazine Derivatives (MM124, MM137) | DLD-1 and HT-29 Colon Cancer | Induction of apoptosis | Activation of caspase-8 and decrease in mitochondrial membrane potential | nih.gov |
For a compound to exert an effect on an intracellular target, it must first cross the cell membrane. While direct experimental data on the permeability of this compound are limited, computational models serve as powerful predictive tools. mdpi.com
Elucidation of Mechanism of Action at the Molecular Level (In vitro/Cell-based)
The primary mechanism of action for this compound derivatives is the inhibition of soluble epoxide hydrolase (sEH). nih.govnih.gov sEH is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs). nih.gov EETs are lipid signaling molecules with a variety of biological effects, including vasodilation, anti-inflammatory actions, and promotion of angiogenesis. nih.gov By inhibiting sEH, these oxirane derivatives prevent the degradation of EETs, thereby increasing their bioavailability and potentiating their beneficial effects. nih.gov
At the molecular level, these inhibitors typically function by interacting with the active site of the sEH enzyme. The oxirane ring of the inhibitor mimics the natural epoxide substrate of the enzyme. The interaction often involves the formation of a covalent or tight-binding interaction with key amino acid residues in the catalytic domain of sEH, rendering the enzyme inactive. For instance, some sEH inhibitors interact with the catalytic triad (B1167595) (Asp333, Asp495, His523) responsible for opening the epoxide ring. nih.gov
In vitro and cell-based assays have been instrumental in elucidating this mechanism. Studies have demonstrated that treatment of various cell types, including endothelial cells and macrophages, with sEH inhibitors leads to a significant reduction in the production of DHETs and a corresponding increase in the levels of EETs. nih.gov These changes in lipid profiles are associated with downstream cellular effects, such as the suppression of inflammatory pathways. For example, EETs have been shown to inhibit the activation of nuclear factor-κB (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes. nih.gov
Furthermore, cell-based studies have revealed that the anti-inflammatory effects of these compounds are mediated, at least in part, by the ability of elevated EET levels to reduce the expression of adhesion molecules on the surface of endothelial cells, thereby decreasing the recruitment of inflammatory cells to sites of inflammation. nih.gov
| Compound Class | Mechanism of Action | Key Molecular Interactions | Cellular Effects |
| This compound Derivatives | Inhibition of soluble epoxide hydrolase (sEH) | Interaction with the catalytic triad (e.g., Asp333) of sEH | Increased levels of EETs, decreased levels of DHETs, inhibition of NF-κB pathway, reduced expression of endothelial adhesion molecules |
Role as Lead Compounds in Pre-clinical Drug Discovery Campaigns
The promising mechanism of action of this compound derivatives has positioned them as valuable lead compounds in numerous preclinical drug discovery campaigns targeting a wide array of diseases. Their potential therapeutic applications span cardiovascular diseases, inflammatory conditions, and neurodegenerative disorders.
In the context of cardiovascular disease, preclinical studies in animal models of hypertension have shown that sEH inhibitors can effectively lower blood pressure. nih.gov For instance, in spontaneously hypertensive rats, administration of sEH inhibitors led to a significant reduction in blood pressure. nih.gov The vasodilatory effects of increased EET levels are believed to be the primary driver of this antihypertensive effect. Furthermore, in models of myocardial infarction, sEH inhibitors have demonstrated cardioprotective effects, reducing the size of the infarct and improving cardiac function. nih.gov
The anti-inflammatory properties of these compounds have been explored in various preclinical models of inflammation. In murine models of atherosclerosis, sEH inhibitors have been shown to reduce plaque formation and vascular inflammation. nih.gov Similarly, in models of inflammatory lung diseases like chronic obstructive pulmonary disease (COPD), sEH inhibitors have demonstrated the ability to attenuate lung inflammation and improve lung function. nih.gov
More recently, the role of sEH inhibitors has been investigated in the context of neurodegenerative diseases, such as Alzheimer's disease. nih.gov Preclinical research suggests that by reducing neuroinflammation and improving cerebral blood flow, these compounds may offer a novel therapeutic avenue for these debilitating conditions. nih.gov Studies in animal models have shown that sEH inhibitors can improve cognitive function and reduce the pathological hallmarks of the disease.
The development of specific sEH inhibitors, such as GSK2256294 and AR9281, highlights the progression of this class of compounds through preclinical and into clinical evaluation. nih.gov These compounds have been tested in various animal models and have shown favorable pharmacokinetic and pharmacodynamic profiles, paving the way for their investigation in human clinical trials for conditions like hypertension and inflammatory disorders. nih.gov
| Therapeutic Area | Preclinical Model | Observed Effects of sEH Inhibition | Example Compounds |
| Cardiovascular Disease | Spontaneously Hypertensive Rats | Lowered blood pressure | - |
| Myocardial Infarction Models | Reduced infarct size, improved cardiac function | AUDA-BE | |
| Inflammatory Disease | Murine Atherosclerosis Models | Reduced plaque formation and vascular inflammation | - |
| COPD Models | Attenuated lung inflammation, improved lung function | GSK2256294 | |
| Neurodegenerative Disease | Alzheimer's Disease Models | Improved cognitive function, reduced neuroinflammation | TPPU, EC5026 |
| Metabolic Disease | Models of Hypertension and Glucose Intolerance | Modest decrease in dihydroxylipid levels | AR9281 |
Role of 2 4 Phenylphenyl Methyl Oxirane As a Key Synthetic Building Block
Precursor to Complex Polycyclic and Heterocyclic Systems
The strained three-membered ring of 2-[(4-Phenylphenyl)methyl]oxirane makes it an ideal starting point for the synthesis of more elaborate cyclic structures. The ring-opening of the epoxide can be strategically employed as a key step in cascade reactions to construct polycyclic and heterocyclic frameworks. nih.govchim.itnih.gov The reaction is typically initiated by the nucleophilic attack on one of the oxirane carbons, leading to a 1,2-difunctionalized intermediate that can undergo subsequent intramolecular cyclizations.
For instance, intramolecular reactions are a powerful strategy for forming cyclic systems. In a hypothetical scenario involving a derivative of this compound, where a nucleophilic group is tethered to the biphenyl (B1667301) scaffold, an intramolecular epoxide opening could lead to the formation of a new ring system. The regioselectivity of this ring-opening, whether it occurs at the terminal or internal carbon of the epoxide, can be influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. researchgate.net
Furthermore, the biphenyl unit itself can participate in cyclization reactions. Under acidic conditions, the intermediate alcohol formed from the epoxide opening could potentially undergo a Friedel-Crafts-type reaction with the adjacent phenyl ring, leading to a fluorene-containing polycyclic aromatic hydrocarbon. While specific examples for this compound are not prevalent in the literature, the synthesis of various polycyclic aromatic hydrocarbons and heterocycles from related aryl-substituted precursors is a well-established strategy. nih.govnih.govresearchgate.netrsc.org The general approach often involves the generation of a reactive intermediate that subsequently undergoes an intramolecular cyclization.
The versatility of epoxides as precursors to heterocyclic systems is also widely documented. chim.itresearchgate.netnih.gov The reaction of this compound with various dinucleophiles can lead to the formation of a range of heterocycles. For example, reaction with primary amines can yield substituted piperazines or other nitrogen-containing heterocycles after subsequent cyclization steps. chim.it Similarly, reaction with thiourea (B124793) or related sulfur nucleophiles could pave the way for the synthesis of thiazolidine (B150603) derivatives.
Table 1: Examples of Heterocyclic Systems accessible from Epoxide Precursors
| Nucleophile/Reagent | Resulting Heterocyclic Core |
| Primary Amines (e.g., ethylenediamine) | Piperazine |
| Amino Alcohols | Morpholine |
| Thiourea | Thiazolidine |
| 1,2-Benzenediamine | Tetrahydroquinoxaline |
Intermediate in the Enantioselective Synthesis of Chiral Compounds
Chiral epoxides are highly valuable building blocks in asymmetric synthesis, as their stereospecific ring-opening allows for the transfer of chirality into the target molecule, establishing two new stereocenters. nih.govnih.govorganicreactions.org The enantioselective synthesis of this compound can be achieved through several established methods, such as the Sharpless asymmetric epoxidation of the corresponding allylic alcohol or the Jacobsen-Katsuki epoxidation of the corresponding alkene. nih.gov
Once the enantiopure epoxide is obtained, its ring-opening with a variety of nucleophiles provides access to a wide range of enantioenriched chiral molecules. organicreactions.orgscielo.org.mx The regioselectivity of the nucleophilic attack is a critical aspect of these transformations. Under basic or neutral conditions, the nucleophile generally attacks the less sterically hindered terminal carbon of the epoxide. In contrast, under acidic conditions, the reaction often proceeds through a carbocation-like transition state, and the nucleophile may preferentially attack the more substituted benzylic carbon.
The biphenylmethyl group in this compound can play a significant role in directing the stereochemical outcome of these reactions. The steric bulk of the biphenyl moiety can enhance the facial selectivity of the epoxide ring-opening, leading to high diastereoselectivity when a new stereocenter is formed.
A key application of chiral epoxides is in the synthesis of chiral amino alcohols, which are important structural motifs in many biologically active compounds and chiral ligands. The ring-opening of enantiopure this compound with an amine would yield a chiral 1-amino-3-(4-phenylphenyl)propan-2-ol derivative.
Table 2: Regioselectivity in the Nucleophilic Ring-Opening of a Terminal Epoxide
| Reaction Conditions | Position of Nucleophilic Attack | Product Type |
| Basic/Neutral | Less substituted carbon | Primary alcohol |
| Acidic | More substituted carbon (often) | Secondary alcohol |
Application in the Construction of Diversified Molecular Libraries
Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid synthesis and screening of large numbers of compounds. arkat-usa.org The construction of diverse molecular libraries relies on the use of versatile building blocks that can be readily functionalized. Epoxides, including this compound, are excellent scaffolds for this purpose due to their predictable reactivity with a wide range of nucleophiles. enamine.net
The biphenyl moiety of this compound provides a rigid core structure that can be systematically decorated with various functional groups. By reacting the epoxide with a library of nucleophiles (e.g., amines, alcohols, thiols), a diverse collection of 1,2-difunctionalized compounds can be generated. Each of these products can then be further modified, for example, by reactions on the biphenyl ring system, to create an even greater degree of molecular diversity.
The use of solid-phase synthesis techniques can further enhance the efficiency of library construction. This compound can be immobilized on a solid support, for instance, through a linker attached to the phenyl ring. The immobilized epoxide can then be treated with a variety of reagents in a parallel fashion. This approach simplifies the purification process and allows for the automated synthesis of large compound libraries. This strategy facilitates the rapid exploration of chemical space around the biphenyl scaffold, which is a privileged structure in medicinal chemistry. acs.org
Integration into Functionally Tailored Organic Materials (as a reactive component, not material properties)
The reactivity of the oxirane ring makes this compound a valuable monomer for the synthesis of functional polymers and organic materials. rsc.org The ring-opening polymerization of epoxides can be initiated by a variety of cationic, anionic, or coordination catalysts, leading to the formation of polyethers. The biphenyl group in this compound would be incorporated as a pendant group along the polyether backbone.
The incorporation of the bulky and rigid biphenyl moiety can significantly influence the properties of the resulting polymer. For instance, it can enhance the thermal stability and modify the solubility of the polymer. Furthermore, the biphenyl unit itself can be functionalized either before or after polymerization to introduce additional properties, such as fluorescence or liquid crystalline behavior.
In addition to serving as a monomer for homopolymerization, this compound can be used as a comonomer in copolymerizations with other epoxides. elsevierpure.comnih.gov This allows for the precise tuning of the material's properties by varying the composition and sequence of the monomers in the polymer chain.
Another important application of this compound in materials science is its use as a reactive crosslinker or modifier for other polymer systems. mdpi.comnih.govresearchgate.net For example, it can be used to cure epoxy resins, where the oxirane ring reacts with the curing agent to form a crosslinked network. The incorporation of the biphenyl group can enhance the mechanical strength and thermal resistance of the cured material. It can also be grafted onto other polymers containing reactive functional groups (e.g., hydroxyl or amine groups) to modify their surface properties or to introduce new functionalities. resonac.com
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems for Stereoselective Transformations
The creation of chiral centers with high precision is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The epoxide ring in 2-[(4-Phenylphenyl)methyl]oxirane presents a key site for stereoselective reactions. Future research will likely focus on developing sophisticated catalytic systems to control the stereochemical outcome of its transformations.
The asymmetric epoxidation of unfunctionalized alkenes, a fundamental process for generating chiral epoxides, has been a subject of intense research. nih.gov Building on this, the development of catalysts specifically tailored for the stereoselective synthesis of biphenyl-containing epoxides is a significant research frontier. Homochiral bis-diamine-bridged bi-Mn(salen) complexes have shown promise in the asymmetric epoxidation of olefins, offering a potential route to enantiomerically pure forms of this compound and its analogs. researchgate.net Furthermore, the use of polyamino-acids in triphasic systems has demonstrated high stereoselectivity in the epoxidation of certain olefins, a strategy that could be adapted for biphenyl-substituted substrates. researchgate.net
The Sharpless Asymmetric Epoxidation, a reliable method for the enantioselective transformation of allylic alcohols, provides a conceptual framework for developing reagent-controlled syntheses of chiral epoxides. doaj.org Future work could involve designing chiral ligands that can effectively coordinate with a precursor to this compound, thereby directing the epoxidation to a specific face of the double bond.
Table 1: Potential Catalytic Systems for Stereoselective Transformations
| Catalytic System | Potential Application for this compound | Key Advantages |
| Chiral Mn-salen complexes | Asymmetric epoxidation of the corresponding biphenyl-substituted alkene. | High enantioselectivity for unfunctionalized olefins. nih.govresearchgate.net |
| Polyamino-acid catalysts | Stereoselective epoxidation in a triphase system. | High optical yields and potential for green chemistry applications. researchgate.net |
| Titanium-based catalysts with chiral ligands | Enantioselective epoxidation of the allylic alcohol precursor. | High enantioselectivity for a wide range of substrates. doaj.org |
| Chiral iminium salts | In-situ generation for asymmetric epoxidation. | Organocatalytic approach, avoiding metal contaminants. |
Exploration of New Reactivity Modes for Epoxide Derivatives
The strained three-membered ring of an epoxide is highly susceptible to ring-opening reactions by a variety of nucleophiles. nih.govpsu.eduresearchgate.net While this reactivity is well-established, future research is poised to uncover novel reaction pathways for biphenyl-containing epoxides like this compound.
The presence of the biphenyl (B1667301) moiety can influence the regioselectivity and stereoselectivity of ring-opening reactions. The electronic properties of the biphenyl system can be modulated by introducing substituents, thereby tuning the reactivity of the epoxide. For instance, treatment of related oxiranes with frustrated Lewis pairs (FLPs) has been shown to result in ring-opening to form heterocyclic systems. rsc.org Exploring similar reactions with this compound could lead to the synthesis of novel, complex molecular architectures.
Furthermore, intramolecular reactions, where a functional group on the biphenyl ring participates in the epoxide ring-opening, could lead to the formation of unique polycyclic structures. The cyclization of (biphenyl-2-alkyne) derivatives has been used to synthesize phenanthrene (B1679779) derivatives, and similar strategies could be envisioned for biphenyl epoxides. nih.gov
Advanced Design of Biologically Active Compounds Based on Oxirane-Biphenyl Scaffolds (Pre-clinical focus)
The biphenyl scaffold is a recognized privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds with anticancer, anti-inflammatory, and antihypertensive properties. researchgate.netnih.gov The incorporation of a reactive epoxide ring onto this scaffold presents a compelling strategy for designing novel therapeutic agents. The epoxide can act as an anchor for covalent modification of biological targets or as a precursor to a variety of functional groups.
Preclinical studies on compounds containing either a biphenyl or an oxirane moiety suggest potential avenues for the development of derivatives of this compound. For example, biphenyl derivatives have been investigated as COX-2 inhibitors and as potential anticancer agents targeting the PD-1/PD-L1 axis. nih.govresearchgate.net Moreover, natural and synthetic steroids bearing an oxirane ring have demonstrated potent anti-inflammatory and antineoplastic activities. nih.gov
The combination of the biphenyl and oxirane functionalities in a single molecule could lead to compounds with unique pharmacological profiles. Future preclinical research should focus on synthesizing libraries of derivatives of this compound and evaluating their activity in various disease models. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of these compounds. mdpi.com
Table 2: Potential Biological Activities of Oxirane-Biphenyl Scaffolds
| Potential Therapeutic Area | Rationale |
| Oncology | The biphenyl moiety is present in many anticancer agents, and the epoxide can act as a reactive group to target cancer cells. researchgate.netdoaj.orgnih.gov |
| Anti-inflammatory | Biphenyl derivatives have shown COX-2 inhibitory activity, and oxirane-containing steroids exhibit anti-inflammatory properties. nih.govresearchgate.net |
| Antiviral | The biphenyl scaffold has been incorporated into antiviral drug candidates. |
Green Chemistry Approaches in the Synthesis and Derivatization of Epoxides
The principles of green chemistry are increasingly guiding the development of new chemical processes. For the synthesis and derivatization of epoxides like this compound, there is a significant opportunity to employ more environmentally benign methods.
The use of hydrogen peroxide as a green oxidant in combination with catalysts like iron porphyrins represents a sustainable approach for aromatic epoxidation. nih.gov This method could potentially be adapted for the synthesis of this compound from its corresponding alkene, using a green solvent such as ethanol (B145695). nih.gov The development of bio-based epoxy resins from renewable resources is also a major focus of green chemistry. While this compound itself may not be directly bio-derived, the principles of using renewable starting materials and greener synthetic routes can be applied to its synthesis and subsequent reactions.
For the derivatization of the epoxide, catalyst-free ring-opening reactions in water or using eco-friendly polymeric catalysts are attractive green alternatives to traditional methods. nih.gov For example, the regioselective ring-opening of epoxides with various nucleophiles has been achieved under mild and green conditions, a methodology that could be directly applied to this compound. nih.gov
Table 3: Green Chemistry Approaches for this compound
| Green Chemistry Approach | Application | Benefit |
| Use of H2O2 as an oxidant | Synthesis of the epoxide from the corresponding alkene. | Generates water as the only byproduct. nih.gov |
| Use of green solvents (e.g., water, ethanol) | Synthesis and derivatization reactions. | Reduces the use of volatile and toxic organic solvents. nih.govnih.gov |
| Catalyst-free reactions | Ring-opening of the epoxide with nucleophiles. | Simplifies purification and reduces waste. nih.gov |
| Bio-based feedstocks | Synthesis of precursors to the biphenyl moiety. | Reduces reliance on fossil fuels. |
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for 2-[(4-Phenylphenyl)methyl]oxirane with high purity?
- Methodology : Start with biphenyl derivatives (e.g., 4-phenylphenol) and employ nucleophilic epoxidation. For example, react 4-phenylbenzyl chloride with glycidol under basic conditions (e.g., NaOH) to form the oxirane ring. Purify via column chromatography using silica gel and monitor progress by TLC. Confirm purity via HPLC (>95%) and structural identity via H/C NMR .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Identify epoxy protons (δ 3.1–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) in H NMR. Use C NMR to confirm the oxirane carbon (δ 45–55 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 225.1).
- X-ray Crystallography : Resolve crystal structure for absolute stereochemistry if enantiomers are synthesized .
Q. How can reaction conditions influence the regioselectivity of oxirane ring-opening reactions?
- Methodology : Test acid- vs. base-catalyzed ring-opening. For example, use HSO (protic acid) to favor nucleophilic attack at the less substituted epoxy carbon, or employ Lewis acids (e.g., BF) for stereocontrol. Monitor regioselectivity via H NMR and compare with computational predictions (DFT calculations) .
Advanced Research Questions
Q. How can structural modifications (e.g., fluorination) alter the reactivity of this compound in polymer synthesis?
- Methodology : Introduce electron-withdrawing groups (e.g., fluorine) at the para position of the phenyl ring via electrophilic substitution. Compare polymerization kinetics (DSC/TGA) and mechanical properties (tensile testing) of resulting polymers. Fluorinated analogs may enhance thermal stability (e.g., 5% weight loss at 300°C vs. 250°C for non-fluorinated) .
Q. What strategies resolve contradictions in reported catalytic activity of oxirane derivatives in cross-coupling reactions?
- Methodology : Replicate studies under standardized conditions (solvent, temperature, catalyst loading). For example, test Pd-catalyzed Suzuki-Miyaura coupling using this compound as a substrate. Use DOE (Design of Experiments) to identify critical variables (e.g., ligand type, base). Address discrepancies by characterizing byproducts (GC-MS) and catalyst degradation (XPS) .
Q. How can computational modeling guide the design of this compound-based OLED materials?
- Methodology : Perform DFT calculations to predict HOMO/LUMO levels and band gaps. Synthesize derivatives with electron-donating/withdrawing groups (e.g., -OCH, -NO) and compare experimental UV-Vis/PL spectra with simulations. Optimize charge transport properties using Marcus theory .
Q. What experimental protocols mitigate degradation of this compound under storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
